2-(Fluoromethyl)cyclobutanamine

Description

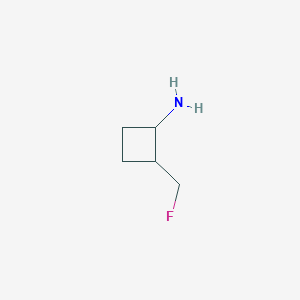

Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

2-(fluoromethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C5H10FN/c6-3-4-1-2-5(4)7/h4-5H,1-3,7H2 |

InChI Key |

YWNKFYBBNKCGCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1CF)N |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of 2 Fluoromethyl Cyclobutanamine

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the structural determination of molecules like 2-(Fluoromethyl)cyclobutanamine, offering insights into the electronic environment of individual atoms and the vibrational characteristics of chemical bonds.

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework and probing the environment of heteroatoms such as fluorine.

¹H NMR: In the proton NMR spectrum, distinct signals are expected for the protons on the cyclobutane (B1203170) ring, the amine group (-NH₂), and the fluoromethyl group (-CH₂F). The protons on the carbon bearing the amino group (C1-H) and the carbon with the fluoromethyl group (C2-H) would appear as complex multiplets due to coupling with each other and adjacent methylene (B1212753) protons. The -CH₂F protons are anticipated to appear as a characteristic doublet of triplets, arising from coupling to the adjacent C2-H and the geminal fluorine atom. The amine protons typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide.

¹³C NMR: The ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the cyclobutane ring, plus an additional signal for the fluoromethyl carbon, assuming a lack of molecular symmetry. libretexts.orglibretexts.org The chemical shifts are influenced by the electronegativity of the attached groups. libretexts.orglibretexts.org The carbon bonded to the nitrogen atom (C1) and the carbon bonded to the fluoromethyl group (C2) would be shifted downfield. The fluoromethyl carbon signal would be split into a doublet due to one-bond coupling with the fluorine atom.

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine atom's environment. For a -CH₂F group, the spectrum would typically show a triplet, resulting from coupling to the two adjacent protons. biophysics.org The chemical shift value is characteristic of monofluorinated alkyl groups. sigmaaldrich.comnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 3.0 - 3.5 | Multiplet | - | CH-NH₂ |

| ¹H | 2.5 - 3.0 | Multiplet | - | CH-CH₂F |

| ¹H | 4.4 - 4.7 | Doublet of Triplets | J(H,F) ≈ 47, J(H,H) ≈ 6 | CH₂F |

| ¹H | 1.8 - 2.4 | Multiplets | - | Ring CH₂ |

| ¹H | 1.5 - 2.0 (broad) | Singlet | - | NH₂ |

| ¹³C | 80 - 85 (doublet) | Doublet | J(C,F) ≈ 170 | CH₂F |

| ¹³C | 50 - 55 | - | - | CH-NH₂ |

| ¹³C | 40 - 45 | - | - | CH-CH₂F |

| ¹³C | 20 - 30 | - | - | Ring CH₂ |

| ¹⁹F | -210 to -230 | Triplet | J(F,H) ≈ 47 | CH₂F |

Note: This table represents predicted values based on general principles and data from analogous compounds. libretexts.orgbiophysics.orgresearchgate.net Actual experimental values may vary.

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a molecular fingerprint. bruker.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key features include N-H stretching vibrations from the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups (2850-3000 cm⁻¹), and N-H bending (around 1600 cm⁻¹). A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique. nih.govrenishaw.com It is particularly sensitive to the non-polar bonds of the carbocyclic skeleton, providing information about the C-C stretching and ring deformation modes of the cyclobutane structure. The C-F bond also gives rise to a Raman signal, which can be useful for structural confirmation.

Table 2: Principal Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | -NH₂ | Symmetric & Asymmetric Stretching |

| 2850 - 3000 | C-H (Alkyl) | Stretching |

| 1590 - 1650 | -NH₂ | Bending (Scissoring) |

| 1000 - 1100 | C-F | Stretching |

| 800 - 1000 | C-C | Ring Stretching/Deformation |

Note: This table is based on characteristic group frequencies. ucl.ac.ukresearchgate.netopenbiotechnologyjournal.com

X-ray crystallography provides the most definitive structural information for a molecule in the solid state by mapping the electron density of a single crystal. libretexts.org While a crystal structure for this compound itself is not publicly documented, analysis of suitable crystalline derivatives would yield precise data on bond lengths, bond angles, and torsional angles. vulcanchem.com

This technique would unambiguously determine the stereochemistry (cis or trans) of the substituents and the exact puckering of the cyclobutane ring. nih.gov In the solid state, intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the fluorine atom, would be clearly elucidated, governing the crystal packing arrangement. hhu.denih.gov

Table 3: Hypothetical X-ray Crystallography Data for a this compound Derivative

| Parameter | Expected Value | Significance |

|---|---|---|

| C-C Bond Length (ring) | ~1.54 - 1.56 Å | Indicates strain in the four-membered ring |

| C-N Bond Length | ~1.47 Å | Standard single bond length |

| C-F Bond Length | ~1.38 Å | Standard single bond length |

| Ring Puckering Angle | 20° - 35° | Confirms the non-planar nature of the ring nih.gov |

| Substituent Orientation | Axial/Equatorial | Defines the solid-state conformation |

Note: Values are typical for substituted cyclobutanes and serve as an illustrative example. nih.govresearchgate.net

Conformational Dynamics of the Cyclobutane Ring

Unlike rigid planar representations, the cyclobutane ring is a dynamic system, adopting a puckered conformation to alleviate internal strain.

The cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to minimize the torsional strain that would be present in a planar structure. ru.nl This puckered state is in dynamic equilibrium with an inverted puckered state through a process known as ring flipping. nih.gov The energy barrier for this inversion is relatively low, but it is influenced by the substituents on the ring. The fluoromethyl and amino groups on this compound will affect the degree of puckering and the energetics of the ring-flipping process compared to unsubstituted cyclobutane.

In a puckered cyclobutane ring, substituent positions are not identical; they can be classified as pseudo-axial (pointing more perpendicular to the ring's average plane) or pseudo-equatorial (pointing more outwards). msu.edu Much like in cyclohexane, there is an energetic preference for bulkier substituents to occupy the more spacious equatorial position to avoid steric clashes with other groups on the ring (1,3-diaxial-like interactions). libretexts.orglibretexts.org

For this compound, a conformational equilibrium exists between forms where the -CH₂F and -NH₂ groups are in axial or equatorial positions. The position of this equilibrium depends on the relative steric demands of the two groups and the stereochemical relationship (cis or trans).

Trans Isomer: In the trans isomer, one conformer would have both groups in equatorial positions (diequatorial), while the ring-flipped conformer would have both in axial positions (diaxial). The diequatorial conformation is expected to be significantly more stable.

Cis Isomer: In the cis isomer, both ring-flipped conformations would have one group in an axial and one in an equatorial position. The preferred conformation would place the sterically larger group in the equatorial position. The relative size of -NH₂ versus -CH₂F would determine the major conformer. Electronic factors, such as potential intramolecular hydrogen bonding between the amine and fluorine in the cis-axial conformer, could also play a role in stabilizing certain conformations. researchgate.net

Stereochemical Configuration and Isomerism in Fluorinated Cyclobutanamines

The presence of two stereogenic centers in this compound, at the C1 and C2 positions of the cyclobutane ring, gives rise to multiple stereoisomers. The relative orientation of the amino group and the fluoromethyl group determines whether the diastereomer is cis or trans. Furthermore, each of these diastereomers exists as a pair of enantiomers.

The stereoisomers of this compound are therefore:

(1R,2R)-2-(Fluoromethyl)cyclobutanamine and (1S,2S)-2-(Fluoromethyl)cyclobutanamine (one enantiomeric pair of the trans diastereomer)

(1R,2S)-2-(Fluoromethyl)cyclobutanamine and (1S,2R)-2-(Fluoromethyl)cyclobutanamine (one enantiomeric pair of the cis diastereomer) nih.gov.

The synthesis of specific stereoisomers of substituted cyclobutanes can be a significant challenge. However, methodologies such as photochemical [2+2] cycloaddition reactions have been successfully employed to create specific stereoisomers of 2-substituted cyclobutane derivatives, which can then be separated by chromatographic techniques. researchgate.net

The puckered nature of the cyclobutane ring is a key feature of its conformational landscape. The ring is not planar but exists in a dynamic equilibrium between two puckered conformations. In substituted cyclobutanes, the substituents can adopt either an axial or an equatorial position in these puckered forms. The relative stability of these conformers is influenced by steric and electronic interactions. For this compound, the interplay between the amino and fluoromethyl groups will dictate the preferred conformation of each diastereomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of fluorinated cyclobutanes. The coupling constants between protons and fluorine (1H-19F) and between different fluorine nuclei (19F-19F) are highly dependent on the dihedral angles between them, providing valuable information about the geometry of the molecule. While specific NMR data for this compound is not extensively reported in the literature, data for the analogous compound, 1-(fluoromethyl)cyclobutanamine, offers insight into the expected spectral characteristics.

Below is a representative table of NMR data for a related fluorinated cyclobutanamine, illustrating the type of information used for structural characterization.

| Compound | Solvent | 1H NMR (400 MHz), δ, ppm | 13C NMR (101 MHz), δ, ppm | 19F NMR (376 MHz), δ, ppm |

|---|---|---|---|---|

| 1-(Fluoromethyl)cyclobutanecarboxylic acid | CDCl3 | 1.95 – 2.22 (4H, m); 2.52 (2H, dd, J = 8.8, 7.8 Hz); 4.66 (2H, d, J = 47.2 Hz); 11.04 (1H, s) | Not available | -223.5 |

| 1-(Fluoromethyl)cyclobutanamine hydrochloride | DMSO-d6 | 1.78 – 1.94 (2H, m); 2.00 – 2.15 (4H, m); 4.63 (2H, d, J = 47.2 Hz); 8.52 (3H, s) | 14.1; 31.0; 54.1; 85.9 (d, J = 171.8 Hz) | -226.9 |

This table presents data for 1-substituted fluoromethylcyclobutane derivatives as reported in the literature and is intended to be illustrative of the characterization data for related compounds. nuph.edu.uaresearchgate.net

The electron-withdrawing nature of the fluoromethyl group can also influence the basicity of the amine. The pKa of the aminocyclobutane will be affected by the presence and orientation of the fluoromethyl substituent. In general, the introduction of fluorine atoms tends to decrease the basicity of amines due to the inductive effect. researchgate.net The precise pKa value would be expected to differ between the cis and trans isomers of this compound due to the different spatial relationships between the electron-withdrawing fluoromethyl group and the basic amino group.

Reaction Mechanisms and Chemical Reactivity Profiles

Mechanistic Investigations of Fluorination Reactions

The introduction of fluorine into the cyclobutane (B1203170) structure is a critical step in the synthesis of 2-(fluoromethyl)cyclobutanamine and related compounds. This can be achieved through either electrophilic or nucleophilic fluorination strategies, each with distinct mechanistic pathways.

Electrophilic Fluorination Mechanisms

Electrophilic fluorination involves the use of reagents that deliver a fluorine cation (F+) or its equivalent to a nucleophilic substrate. Reagents like Selectfluor™ are commonly employed for this purpose. researchgate.netvulcanchem.com The mechanism is believed to be electrophilic in nature. researchgate.net In the context of creating fluorinated cyclobutane derivatives, this can involve the direct fluorination of a suitable cyclobutane precursor. vulcanchem.com For instance, the fluorination of electron-rich substrates like alkenes or aryl compounds can occur via direct electrophilic substitution. radiologykey.com The development of "tamed" electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) has enabled catalytic enantioselective fluorination of nucleophilic substrates. acs.org

Nucleophilic Substitution Mechanisms in Fluorination

Nucleophilic fluorination, conversely, utilizes a fluoride (B91410) anion (F-) to displace a leaving group on the substrate. ucla.edu This is a common and powerful method for synthesizing organofluorine compounds. bohrium.comresearchgate.net The synthesis of 1-(fluoromethyl)cyclobutanamine has been achieved through a process involving the reaction of a mesylated hydroxymethylcyclobutane derivative with tetramethylammonium (B1211777) fluoride (TMAF). nbuv.gov.ua The reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion from TMAF displaces the mesylate group. researchgate.netnbuv.gov.ua The reactivity in nucleophilic fluorination is influenced by factors such as the nature of the leaving group, the solvent, and the properties of the fluoride source. ucla.edunih.gov The high charge density and basicity of the fluoride anion can sometimes lead to competing elimination reactions. nih.gov

Chemical Reactivity of the Fluoroalkyl Moiety

Fluoroalkyl groups can also affect the reactivity of neighboring functional groups in substitution reactions. For instance, the reactivity of fluoroalkyl carbonates in substitution reactions with primary alcohols or amines is dependent on the electrophilicity of the carbonyl group and the leaving ability of the fluoroalkyl alcohol, both of which are influenced by the electron-withdrawing fluoroalkyl groups. nih.govacs.org

Reactivity of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, a consequence of its bond angles deviating from the ideal tetrahedral angle of 109.5° to approximately 90°. fiveable.melibretexts.orgwikipedia.org This inherent strain makes the cyclobutane ring more reactive and susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclohexane. fiveable.melibretexts.org The total ring strain in cyclobutane is approximately 26.3 kcal/mol, arising from a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com

This high ring strain can be a driving force in certain reactions, leading to rearrangements. masterorganicchemistry.com While cyclobutane itself is less prone to ring-opening than cyclopropane, the strain still influences its chemical behavior. libretexts.org The ring can adopt a puckered conformation, which slightly alleviates torsional strain. masterorganicchemistry.com

Reaction Mechanisms Involving the Amine Functionality

The primary amine group in this compound is a key site of reactivity. It can act as a nucleophile and a base. As a weak base, it can react with acids to form ammonium (B1175870) salts. ontosight.ai A characteristic reaction of primary amines is their interaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl. askiitians.comdoubtnut.com This reaction proceeds through the formation of an unstable diazonium salt. doubtnut.com In the case of cyclobutylamine, the decomposition of the diazonium salt can lead to a mixture of products, including cyclobutyl alcohol and rearranged products like cyclopropyl (B3062369) carbinol, a phenomenon known as the Demjanov rearrangement. askiitians.comorgsyn.org

The amine group can also undergo N-alkylation and acylation reactions. For example, it can react with alkyl halides to form secondary or tertiary amines and eventually quaternary ammonium compounds. ontosight.ai

Stereochemical Control in Reaction Pathways

The synthesis of specific stereoisomers of this compound and related derivatives often requires careful control of the reaction pathways. The stereochemistry of the final product can be influenced by the choice of starting materials and reaction conditions. For instance, the synthesis of chiral fluorinated cyclobutane derivatives has been achieved through asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov

In nucleophilic substitution reactions on the cyclobutane ring, the stereochemical outcome (retention or inversion of configuration) depends on the reaction mechanism (Sₙ1 or Sₙ2). The synthesis of specific cis- and trans-diastereomers of fluoroalkyl-substituted cyclobutanes has been accomplished using nucleophilic fluorination of appropriately configured substrates. researchgate.net The ability to control the stereochemistry is crucial for the synthesis of biologically active molecules where specific stereoisomers may exhibit desired activities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and energetics of fluorinated organic molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a detailed picture of its properties from first principles. mdpi.com

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties with a favorable balance of accuracy and computational cost. mdpi.com For 2-(Fluoromethyl)cyclobutanamine, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netresearchgate.net This procedure systematically alters the molecular geometry to find the configuration with the minimum energy, yielding precise information on bond lengths, bond angles, and dihedral angles. chimia.chnepjol.info The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these predictions. mdpi.comphyschemres.org

Following geometry optimization, vibrational frequency analysis is typically performed. researchgate.net This calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. researchgate.net Comparing the computed spectrum with experimental data can help to confirm the predicted structure and provide a detailed assignment of the observed vibrational bands. physchemres.org

Table 1: Representative Optimized Geometric Parameters for this compound (cis-isomer) using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.39 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C (ring) | 1.55 - 1.56 Å |

| Bond Angle | F-C-C | 110.5° |

| Bond Angle | N-C-C | 115.2° |

| Dihedral Angle | F-C-C-N | 65.8° (gauche) |

The flexibility of the cyclobutane (B1203170) ring and the rotation around the C-C bond of the fluoromethyl group mean that this compound can exist in multiple conformations. Mapping the conformational energy landscape is essential for identifying the most stable conformers and understanding the energy barriers between them. mdpi.combiorxiv.org This involves systematically exploring different spatial arrangements (e.g., cis vs. trans isomers, ring puckering, and rotamers of the fluoromethyl and amino groups) and calculating their relative energies. nih.gov

The results of such an analysis reveal the populations of different conformers at thermal equilibrium. rsc.org The global minimum on the potential energy surface corresponds to the most stable conformation, which is expected to be the most abundant. mdpi.com The energy differences between various conformers, such as the cis and trans isomers where the fluoromethyl and amine groups are on the same or opposite sides of the ring, respectively, dictate their relative stability.

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| trans (global minimum) | 0.00 | ~85% |

| cis (puckered) | 1.25 | ~14% |

| trans (planar ring - transition state) | 5.50 | <1% |

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transition properties. nepjol.info

For this compound, the analysis would focus on how the electronegative fluorine atom and the electron-donating amine group influence the FMOs. The fluorine atom is an electron-withdrawing group that is expected to lower the energy of both the HOMO and LUMO, while the amine group would tend to raise the HOMO energy. nih.gov The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. conicet.gov.ar

Table 3: Representative Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | 0.8 |

| HOMO-LUMO Gap | 10.3 |

Molecular Dynamics Simulations of Conformational Behavior

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in an aqueous solution. usra.eduarxiv.org

For this compound, MD simulations can be used to study the transitions between different ring puckering conformations, the rotation of its functional groups, and its interactions with solvent molecules. osti.gov This approach is crucial for understanding the flexibility of the molecule and the timescale of its conformational changes, which can influence its ability to interact with biological targets. nih.gov

In Silico Predictions of Molecular Properties and Reactivity

Beyond fundamental quantum properties, computational methods are widely used to predict physicochemical properties that are critical for applications like drug discovery. scispace.com These in silico predictions use quantitative structure-property relationship (QSPR) models or other algorithms to estimate properties like lipophilicity (logP), aqueous solubility (logS), and acidity/basicity constants (pKa). mdpi.com

For this compound, these predictions are valuable for assessing its drug-like characteristics. The presence of the fluorine atom can significantly alter these properties compared to the non-fluorinated analogue, often increasing lipophilicity and modulating the basicity of the amine group. chemrxiv.org Accurate prediction of these values helps in the early stages of development by identifying potential liabilities and guiding molecular optimization. mdpi.comnih.gov

Table 4: Illustrative In Silico Predictions of Key Molecular Properties This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| logP (Lipophilicity) | 1.5 | Membrane permeability |

| pKa (Amine) | 9.8 | Ionization state at physiological pH |

| Polar Surface Area (PSA) | 26.0 Ų | Bioavailability and cell penetration |

Machine Learning Applications in Fluorine-Containing Compound Research

The unique electronic properties of fluorine often pose a challenge for standard computational prediction methods. chemrxiv.org Machine learning (ML) has emerged as a powerful tool to address this gap. blackthorn.ai By training models on large datasets of experimentally characterized fluorine-containing compounds, ML algorithms can learn the complex relationships between molecular structure and properties. chemrxiv.orgchemrxiv.org

While specific ML studies on this compound are not prominent, general ML models are increasingly used to predict properties of novel fluorinated molecules with high accuracy. blackthorn.ainih.gov These models can accelerate the discovery process by rapidly screening virtual compounds for desired characteristics, such as bioactivity, lipophilicity, and metabolic stability, without the need for time-consuming DFT or laboratory experiments for every candidate. asdrp.org Techniques like deep learning and gradient boosting regression are being applied to predict everything from NMR chemical shifts to compound bioactivity, significantly enhancing the toolkit for designing fluorinated molecules. chemrxiv.orgnih.gov

Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing detailed insights into how a ligand, such as this compound, might interact with its biological targets at an atomic level. While specific molecular modeling studies on this compound are not extensively documented in public literature, the principles of these computational methods can be applied to predict its binding behavior based on its distinct structural motifs: the cyclobutane ring, the amine group, and the fluoromethyl substituent.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict the conformation and binding affinity of a ligand within the active site of a target protein. nih.gov These methods are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.gov

The puckered four-membered ring of the cyclobutane moiety imparts a unique three-dimensional structure that can be advantageous for fitting into specific hydrophobic regions of a protein's binding pocket. ru.nl For instance, studies on cyclobutane-based inhibitors of other enzymes have shown that the ring's conformation can optimally position functional groups for key interactions with amino acid residues. ru.nlacs.org In one study, the benzylic amine of a cyclobutane-containing compound engaged in bidentate hydrogen bonds with Tyr272 and Asp274 residues in the binding pocket of the target protein AKT1. ru.nl

The amine group of this compound is expected to be a key interaction point, likely forming hydrogen bonds with polar residues or a crucial water molecule in the active site, often referred to as a "water anchor". researchgate.net The basicity (pKa) of this amine is critical for such interactions and is significantly influenced by the adjacent fluoromethyl group. The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be a strategic tool for modulating physical properties and controlling interactions. researchgate.net

Fluorine's role in ligand-target interactions is multifaceted. Beyond modulating pKa, it can enhance binding affinity through various noncovalent interactions, including dipole-dipole and multipolar interactions. acs.org The strategic placement of fluorine can also increase metabolic stability and improve membrane permeability, key properties for any potential therapeutic agent. researchgate.net Computational methods are essential for predicting and rationalizing these often subtle and complex effects of fluorination on ligand binding. acs.org

A plausible class of targets for an amine-containing compound like this compound is the monoamine oxidase (MAO) family of enzymes (MAO-A and MAO-B), which are well-known targets for antidepressant and neuroprotective drugs. nih.gov Molecular docking studies on various MAO inhibitors have been extensively performed to elucidate their binding modes. nih.govresearchgate.netnih.govencyclopedia.pub These studies often reveal that inhibitor binding occurs within a hydrophobic cavity, with specific interactions involving key tyrosine residues (e.g., Tyr326) and the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netencyclopedia.pub For a novel ligand like this compound, docking simulations into the active sites of MAO-A and MAO-B could predict its potential selectivity and inhibitory potency.

To illustrate the type of data generated from such studies, the following table presents findings from a molecular docking and kinetic analysis of stilbene (B7821643) derivatives, which, like this compound, contain cyclic moieties and were investigated as enzyme inhibitors.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Compound 5 (Stilbene derivative) | 0.5 | 0.40 | Competitive | -9.5 |

| Compound 6 (Stilbene derivative) | 15.4 | 15.34 | Mixed-type | -7.6 |

| Rheundulin A (Tetra-aryl cyclobutane) | 80.1 | N/A | N/A | N/A |

| Acarbose (Positive Control) | 126.8 | N/A | N/A | N/A |

Note: The data in the table is for stilbene and tetra-aryl cyclobutane derivatives acting on α-glucosidase and is presented for illustrative purposes to show the type of results obtained from molecular modeling and enzyme kinetic studies. N/A indicates data not available in the source. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. acs.org MD simulations model the dynamic nature of the protein and the ligand, providing insights into the stability of the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that may occur upon binding. acs.org By calculating the binding free energy over the course of a simulation, a more accurate estimation of the ligand's affinity can be achieved. acs.org

Academic Applications in Medicinal Chemistry Research and Chemical Biology

Rational Design Principles for Fluorinated Amine Scaffolds in Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. However, no studies have specifically detailed the rational design principles employing 2-(Fluoromethyl)cyclobutanamine.

Modulation of Pharmacokinetic and Pharmacodynamic Profiles via Fluorine Incorporation

The strategic placement of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and basicity (pKa), thereby modulating its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic profiles. Research on related fluorinated compounds demonstrates these effects, but data specific to this compound is not available.

Influence of Fluorine on Molecular Conformation and Binding Affinity

Fluorine's high electronegativity can lead to conformational changes in a molecule through intramolecular interactions and can also influence binding affinity with biological targets through interactions such as hydrogen bonds or dipole-dipole interactions. The specific conformational preferences and binding characteristics imparted by the fluoromethyl group in the 2-position of a cyclobutanamine ring have not been experimentally determined or computationally modeled in published research.

Utilization of Cyclobutanamine Motifs as Rigid Bioisosteres and Constrained Building Blocks

Cyclobutane (B1203170) rings are valued in medicinal chemistry for their ability to act as rigid scaffolds that can mimic other chemical groups (bioisosteres) and lock flexible molecules into a specific conformation, which can enhance binding to a target protein. While the general utility of cyclobutanamine derivatives as constrained building blocks is recognized, there are no specific examples in the literature of this compound being used for this purpose.

Development of Novel Chemical Probes and Ligands for Biological Systems

Chemical probes are essential tools for studying biological systems. The incorporation of fluorine, particularly the ¹⁸F isotope, is a common strategy for developing probes for positron emission tomography (PET) imaging. There is no evidence in the scientific literature of this compound being developed or utilized as a chemical probe or ligand for any biological system.

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

Fluorinated compounds are often investigated as potential enzyme inhibitors or receptor ligands due to the unique electronic properties of fluorine. However, no studies have been published that investigate the inhibitory or binding properties of this compound with any specific enzyme or receptor.

Structure-Activity Relationship (SAR) Studies on Fluorinated Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies systematically modify a lead compound to identify key structural features for potency and selectivity. A search of the academic literature reveals no SAR studies that include this compound or its derivatives.

Approaches to Biological Target Identification and Validation

The identification of the specific molecular targets of bioactive compounds is a critical step in medicinal chemistry and chemical biology. This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential off-target effects, and enabling rational drug design. For novel chemical entities incorporating the this compound scaffold, a variety of established and emerging techniques can be employed to elucidate their biological targets. These approaches can be broadly categorized into direct biochemical methods, genetic interaction methods, and computational inference.

Direct biochemical approaches are among the most widely used for identifying the protein targets of small molecules. nih.gov These methods rely on the physical interaction between the small molecule and its target protein.

One of the most classical and widely used techniques is affinity chromatography . nih.gov In this method, a derivative of the bioactive small molecule, such as one containing the this compound moiety, is chemically modified to include a linker arm and is then immobilized on a solid support, such as agarose (B213101) beads. acs.orgtandfonline.com This "bait" is then incubated with a complex mixture of proteins, typically a cell lysate. Proteins that bind to the immobilized molecule are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified, often using mass spectrometry. tandfonline.com For this technique to be successful, the point of attachment for the linker on the this compound derivative must be at a position that does not interfere with its binding to the target protein. researchgate.net

Activity-Based Protein Profiling (ABPP) is another powerful chemical proteomics strategy for identifying and characterizing enzyme activities within complex biological systems. nih.govcreative-biolabs.commtoz-biolabs.com This technique utilizes chemical probes, known as activity-based probes (ABPs), that are designed to covalently bind to the active site of a specific class of enzymes. creative-biolabs.comnih.gov A derivative of this compound could be designed as an ABP by incorporating a reactive group that forms a covalent bond with a catalytic residue in the active site of its target enzyme, along with a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. mtoz-biolabs.com Competitive ABPP can also be used, where the this compound-containing compound competes with a broad-spectrum ABP for binding to the target, allowing for the identification of the target without direct modification of the compound itself. frontiersin.org

Drug Affinity Responsive Target Stability (DARTS) is a method that identifies protein targets based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. nih.govacs.org In a typical DARTS experiment, a cell lysate is treated with the small molecule of interest, and then subjected to limited proteolysis. The target protein, stabilized by the bound small molecule, will be less susceptible to degradation by proteases compared to other proteins. The protein bands that are protected from proteolysis in the presence of the compound are then identified by mass spectrometry. A key advantage of DARTS is that it does not require chemical modification of the small molecule. acs.org

The table below summarizes these key biochemical approaches for biological target identification.

| Method | Principle | Requirements for this compound Derivative | Key Advantages |

| Affinity Chromatography | Immobilized small molecule captures binding proteins from a lysate. acs.orgtandfonline.com | Synthesis of a derivative with a linker for immobilization that does not disrupt target binding. researchgate.net | Direct identification of binding partners. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme targets with a chemical probe. creative-biolabs.comnih.gov | Design of a derivative with a reactive group and a reporter tag. mtoz-biolabs.com | Provides information on the functional state of the target. nih.gov |

| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from proteolysis. nih.govacs.org | No chemical modification of the compound is necessary. acs.org | Applicable to unmodified small molecules. nih.gov |

Beyond these direct biochemical methods, other strategies can provide valuable insights. Genetic approaches , such as screening for resistance or hypersensitivity to the compound in genetically modified cell lines (e.g., haploinsufficiency profiling or overexpression screens), can point towards the target or pathway affected by the compound. nih.govresearchgate.netComputational methods , including ligand-based and structure-based approaches, can predict potential targets by comparing the structure of the this compound derivative to known ligands of specific proteins. nih.gov Often, a combination of these diverse approaches is necessary to confidently identify and validate the biological target of a novel bioactive compound. broadinstitute.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.